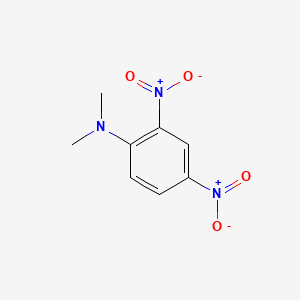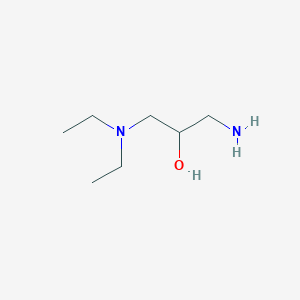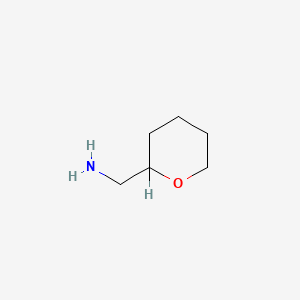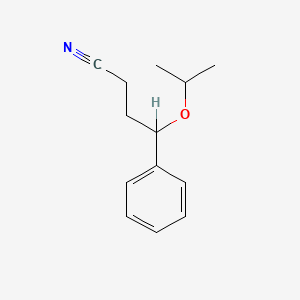
3-Bromo-2,3-dihydrothiophene 1,1-dioxide
概要
説明
Synthesis Analysis
The synthesis of derivatives of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide and related compounds involves several key strategies, including bromination and oxidation processes. One approach describes the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, which acts as a synthetic equivalent for further chemical transformations (Chou & Tsai, 1991). Additionally, methods for tandem dimerization and ring-opening of substituted 3-bromothiophene 1,1-dioxides to prepare trisubstituted benzenes highlight the compound's versatility in synthesis (Gronowitz et al., 1991).
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide derivatives has been elucidated through various spectroscopic and theoretical studies. For example, the structural and vibrational properties of 2,5-dihydrothiophene-1,1-dioxide derivatives have been comprehensively analyzed using experimental and DFT methods, providing insight into the compound's electronic characteristics (Arjunan et al., 2015).
Chemical Reactions and Properties
3-Bromo-2,3-dihydrothiophene 1,1-dioxide engages in various chemical reactions, underscoring its utility in organic synthesis. For instance, it can undergo reactions with nucleophiles, leading to the formation of vinyl sulfides, thioacetals, and enaminones, highlighting its reactivity and potential for creating diverse chemical structures (Hofsløkken & Skattebol, 1999). The regio- and stereochemistry of bromine addition to S-oxidized thiophene derivatives further illustrates the specificity of chemical reactions involving this compound (Nakayama et al., 2003).
Physical Properties Analysis
The physical properties of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide and its derivatives are closely linked to their molecular structure. The crystalline structure of related compounds, such as 3-Bromo-2,5-diphenyl-1,4-dithiin 1,1-dioxide, provides insights into the compound's conformation and stability, essential for understanding its physical behavior (Levi & Doedens, 1980).
Chemical Properties Analysis
The chemical properties of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide are characterized by its reactivity towards different chemical reagents and conditions. Studies have demonstrated its application in organic synthesis, such as the synthesis of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide, which showcases the compound's utility in creating complex organic molecules (Tashbaev et al., 1992). Furthermore, the exploration of substituent effects on the structural and electronic properties of dihydrothiophene 1,1-dioxides reveals the influence of different functional groups on the compound's chemical behavior (Markoulides et al., 2012).
科学的研究の応用
Synthetic Chemistry
3-Bromo-2,3-dihydrothiophene 1,1-dioxide has significant applications in synthetic chemistry. It serves as a precursor for various chemical reactions and synthesis processes. For instance, it has been used in the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, which is a stable precursor of 2,3-dihydro-2,3-dimethylenethiophene. This compound can be easily alkylated and loses SO2 upon heating, making it a useful synthetic equivalent in chemical reactions (Chou & Tsai, 1991).
Organic Synthesis
In organic synthesis, this compound is involved in several key reactions. For example, it reacts under phase-transfer catalysis conditions to give products like 3-dichloromethylene-2,3-dihydrothiophen 1,1-dioxide, indicating its reactivity and utility in organic synthesis processes (Dent & Gainsford, 1989).
Ring-Opening and Cycloaddition Reactions
The reaction of 3-bromo-2,5-thiophene-1,1-dioxides with various nucleophiles has been extensively studied. This compound is integral in ring-opening and cycloaddition reactions, leading to the formation of diverse chemical structures like hexenynes, cage compounds, and substituted derivatives. Such reactions are crucial for developing new chemical entities and intermediates (Gronowitz, 1993).
Development of Vinyl Sulfides and Thioacetals
3-Oxo-2,3-dihydrothiophene 1,1-dioxide derivatives have shown effectiveness in reacting with sulfur and nitrogen nucleophiles. This leads to the formation of compounds like vinyl sulfides, thioacetals, and enaminones, highlighting its role in the development of diverse organic compounds (Hofsløkken & Skattebol, 1999).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies on derivatives of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide, such as 2,5-dihydrothiophene-1,1-dioxide, have provided insights into their structural, vibrational, and electronic properties. This understanding is vital for designing molecules with specific properties and functions (Arjunan et al., 2015).
Preparation of Functionalized Compounds
The compound is used in the preparation of functionalized compounds like trisubstituted benzenes and cis-dihydrobenzo[b]thiophene dioxides. This is particularly important in pharmaceutical chemistry where such compounds can be potential intermediates for drug synthesis (Gronowitz et al., 1991).
Safety and Hazards
作用機序
Mode of Action
It is known that brominated compounds often interact with their targets through a cyclic bromonium cation . In this process, the oxygen atom of water displaces bromine and picks up the formal positive charge. A proton is then lost to solvent H2O, leaving a bromine atom and hydroxyl group trans to each other across the ring .
特性
IUPAC Name |
3-bromo-2,3-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHNLUNDNLABJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886046 | |
| Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,3-dihydrothiophene 1,1-dioxide | |
CAS RN |
53336-42-8 | |
| Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53336-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053336428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-sulfolene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Bromo-2,3-dihydrothiophene 1,1-dioxide useful in organic synthesis?
A1: The presence of the bromine atom in 3-Bromo-2,3-dihydrothiophene 1,1-dioxide makes it a good candidate for nucleophilic substitution reactions []. This means various nucleophiles can potentially replace the bromine atom, leading to the synthesis of a diverse range of novel compounds with potentially interesting properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1266519.png)


![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B1266525.png)